Product packaging for 2-Spiro[2.5]octan-8-ylethanamine(Cat. No.:CAS No. 1367989-13-6)

2-Spiro[2.5]octan-8-ylethanamine

Cat. No.: B2869691
CAS No.: 1367989-13-6
M. Wt: 153.269
InChI Key: WKTDKFYLKZJQNV-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Organic Chemistry

Spirocyclic systems have garnered considerable attention in modern organic chemistry due to their unique three-dimensional arrangements and the conformational rigidity they introduce into a molecule. tandfonline.comontosight.ai This distinct topology allows for precise spatial orientation of functional groups, a feature of significant interest in fields such as medicinal chemistry and materials science. ontosight.airesearchgate.net The rigid framework of spirocycles can lead to enhanced metabolic stability and improved solubility compared to their planar counterparts. ontosight.ai Furthermore, the incorporation of a spiro center increases molecular complexity and novelty, making these systems attractive scaffolds in drug discovery. ontosight.aibohrium.com They are found in a variety of natural products and have been integrated into approved drugs, highlighting their biological relevance. tandfonline.combohrium.com The synthesis of these complex structures, particularly the creation of the stereogenic quaternary spiro-carbon, presents a significant and ongoing challenge for synthetic chemists. tandfonline.come-bookshelf.de

Overview of the Spiro[2.5]octane Core Structure and its Topological Features

The Spiro[2.5]octane system is a bicyclic structure in which a cyclopropane (B1198618) ring (a three-membered ring) and a cyclohexane (B81311) ring (a six-membered ring) are joined at a single carbon atom. nih.govnist.govguidechem.com This spiro atom is a quaternary carbon, meaning it is bonded to four other carbon atoms. wikipedia.org

The key topological features of the Spiro[2.5]octane core are:

Spiro Fusion: The two rings share a single atom, creating a twisted and non-planar molecular shape. wikipedia.org

Ring Strain: The cyclopropane ring is inherently strained due to its small bond angles, which influences the reactivity of the molecule.

Conformational Rigidity: The spiro fusion limits the conformational flexibility of the cyclohexane ring compared to a simple cyclohexane.

The systematic nomenclature for spiro compounds, first proposed by Adolf von Baeyer in 1900, involves the prefix "spiro" followed by brackets containing the number of atoms in each ring, excluding the spiro atom, separated by a period. wikipedia.org For Spiro[2.5]octane, the numbers 2 and 5 represent the number of carbon atoms in the cyclopropane and cyclohexane rings, respectively, apart from the shared spiro atom. e-bookshelf.denih.gov

Below is a data table summarizing the key properties of the parent Spiro[2.5]octane:

Structural Characterization and Nomenclature of 2-Spiro[2.5]octan-8-ylethanamine within Spirocyclic Amine Chemistry

This compound introduces an aminoethyl group onto the spiro[2.5]octane framework. Amines are organic compounds containing a nitrogen atom with a lone pair of electrons. pressbooks.pub They are classified as primary, secondary, or tertiary based on the number of carbon atoms bonded to the nitrogen. pressbooks.pub this compound is a primary amine, as the nitrogen atom is bonded to one carbon atom of the ethyl group.

The nomenclature "this compound" indicates the following structural details:

Spiro[2.5]octane: The core bicyclic system.

-8-yl: The point of attachment of the substituent is at position 8 of the spiro[2.5]octane ring system.

ethanamine: An ethyl group (-CH2CH2-) is attached to the spirocycle, and this ethyl group is further functionalized with an amine group (-NH2).

The precise numbering of the spiro[2.5]octane system follows IUPAC rules, starting from the atom next to the spiro-carbon in the smaller ring. While detailed research findings on this specific compound are not widely available in the provided search results, its structure suggests it would be a valuable building block in the synthesis of more complex molecules for pharmaceutical or materials science applications.

A data table for this compound is provided below, based on available information:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B2869691 2-Spiro[2.5]octan-8-ylethanamine CAS No. 1367989-13-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-spiro[2.5]octan-8-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-8-4-9-3-1-2-5-10(9)6-7-10/h9H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTDKFYLKZJQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Spiro 2.5 Octan 8 Ylethanamine and Analogous Spiro 2.5 Octane Derivatives

Retrosynthetic Analysis and Strategic Disconnections for Spiro[2.5]octane-Based Amines

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For spiro[2.5]octane-based amines, a primary disconnection strategy involves breaking the carbon-nitrogen bond of the amine functionality. This often leads back to a spirocyclic ketone or aldehyde and a suitable nitrogen source. youtube.comyoutube.com A common forward reaction for this transformation is reductive amination, where a carbonyl compound reacts with an amine to form an imine or iminium ion, which is then reduced to the target amine. youtube.comyoutube.com

Another key disconnection lies within the spirocyclic core itself. The spiro[2.5]octane skeleton can be deconstructed into simpler, more readily available starting materials. For instance, the cyclohexane (B81311) ring can be formed via cyclization reactions, while the cyclopropane (B1198618) ring can be introduced through various methods, including those involving ylides. researchgate.netjst.go.jp

Foundational Synthetic Routes to the Spiro[2.5]octane Scaffold

The construction of the spiro[2.5]octane core is a critical step in the synthesis of its derivatives. Several methods have been developed to achieve this, primarily focusing on cyclization and multicomponent reactions.

Cyclization Reactions for Spiro[2.5]octane Ring Formation

Various cyclization strategies have been employed to synthesize the spiro[2.5]octane ring system. One approach involves the intramolecular cyclization of a suitably substituted precursor. For example, spiro[2.5]octane-5,7-dione can be synthesized by the cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl ester under Claisen condensation conditions. google.comgoogle.com This method utilizes a base, such as sodium methanolate, to facilitate the ring closure. google.comgoogle.com Another route involves the cyclization of (1-carboxymethyl-cyclopropyl)-acetic acid to form an anhydride (B1165640) intermediate, which can then be further transformed. google.comgoogle.com

The formation of the cyclopropane ring is also a key aspect. The reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) in the presence of a base like potassium carbonate provides a direct route to the spiro[2.5]octane skeleton. researchgate.net Additionally, ring-opening cyclization of spirocyclopropanes using sulfoxonium ylides has been shown to be an effective method for constructing related fused ring systems, highlighting the reactivity of the spiro-fused cyclopropane ring. jst.go.jp

Multicomponent Reactions in Spiro[2.5]octane Derivative Synthesis

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, reducing waste and simplifying procedures. mdpi.com While specific MCRs for the direct synthesis of 2-Spiro[2.5]octan-8-ylethanamine are not extensively documented, the principles of MCRs are applicable to the synthesis of various spirocyclic systems. For instance, a multicomponent electrochemical assembly has been used to create complex spiro[furo[3,2-c]pyran-2,5′-pyrimidine] scaffolds. mdpi.com Such strategies, which involve the simultaneous reaction of three or more starting materials, could potentially be adapted for the construction of spiro[2.5]octane derivatives. mdpi.comrsc.org

Targeted Synthesis of this compound and Related Amino-Spirocycles

The synthesis of this compound and other amino-spirocycles requires specific strategies for introducing the amino group and controlling stereochemistry.

Strategies for Ethanamine Moiety Introduction and Functionalization

The introduction of the ethanamine side chain can be achieved through various synthetic transformations. A common precursor is a spirocyclic ketone, such as spiro[2.5]octan-5-one. google.com This ketone can undergo a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit with a double bond. Subsequent reduction of the double bond and functional group manipulation, such as conversion of a nitrile or ester to an amine, would yield the desired ethanamine moiety.

Alternatively, a spirocyclic carboxylic acid, like spiro[2.5]octane-5-carboxylic acid, can serve as a starting point. google.com This acid can be converted to an amide, which can then be reduced to the corresponding amine, effectively adding the ethanamine group.

Stereoselective Synthesis Approaches for Chiral Spiro[2.5]octane Amines

The synthesis of chiral spiro[2.5]octane amines is of significant interest, often with the goal of producing single enantiomers. nih.gov One strategy involves the synthesis of a chiral spirocyclic intermediate, which then directs the stereochemistry of subsequent reactions. nih.gov For example, a chiral spirocyclic amine can be synthesized and used as a nucleophile. nih.gov

Catalytic Systems in Spiro[2.5]octane Derivatization

The derivatization of the spiro[2.5]octane skeleton is heavily reliant on advanced catalytic systems that can achieve high levels of selectivity and efficiency. Both transition metal catalysis and organocatalysis have proven to be powerful tools in the synthesis and functionalization of these complex three-dimensional structures.

Transition Metal-Catalyzed Transformations, including Palladium-Catalyzed Cascade Reactions

Transition metals play a pivotal role in the synthesis of spiro compounds, including spirooxindoles, by catalyzing a variety of bond-forming reactions. nih.gov Palladium, in particular, is a versatile catalyst for cascade reactions, which are chemical processes involving multiple bond formations in a single operation without isolating intermediates. rsc.org These cascade sequences are highly valued for their atom economy and efficiency in building molecular complexity. researchgate.net

Palladium-catalyzed cascade reactions can be initiated by the functionalization of C(sp³)–H bonds, a challenging yet highly desirable transformation. mdpi.com Such reactions often proceed through a sequence of steps, for instance, an initial aminopalladation followed by carbopalladation or carbonylation, and concluding with a β-hydride elimination or capture by a nucleophile. researchgate.net This strategy has been successfully applied to the synthesis of various heterocyclic and polycyclic scaffolds. researchgate.net For instance, a palladium-catalyzed cascade strategy has been developed for the one-pot synthesis of functionalized spiro(indoline-3,2′-quinazolin)-2-one derivatives from readily available starting materials, proceeding via the formation of one C-C and two C-N bonds in a single operation. rsc.org

Beyond palladium, other transition metals like manganese have been investigated for the functionalization of the spiro[2.5]octane core. Manganese complexes have been used to catalyze the C(sp³)–H bond oxygenation of spiro[2.5]octane and its derivatives. nih.govresearchgate.net These reactions, using hydrogen peroxide as the oxidant, can yield a mixture of products, indicating the involvement of complex reaction pathways with cationic intermediates. nih.govresearchgate.net The ability to direct the chemoselectivity of these C–H oxidation reactions is a significant area of research. nih.gov Furthermore, rhodium complexes are known to facilitate the functionalization of C–H bonds through carbene insertion, a powerful method for forming new carbon-carbon bonds. snnu.edu.cn

Organocatalytic Approaches for Spiro Compound Formation

Organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical transformations, has emerged as a powerful strategy for the enantioselective synthesis of spiro compounds. This approach avoids the use of often toxic and expensive metals. Organocatalytic cascade reactions are particularly effective for constructing chiral compounds with quaternary carbon stereocenters, a defining feature of spirocycles. bohrium.com

A variety of organocatalytic activation modes are employed, including the formation of transient iminium ions or enamines. nih.gov For example, the reaction of α,β-unsaturated aldehydes with iodonium (B1229267) ylides, catalyzed by a MacMillan first-generation catalyst, can produce substituted spiro-cyclopropanes. nih.gov Asymmetric [3+3] cycloadditions, catalyzed by chiral organocatalysts, represent another efficient method for constructing six-membered rings with high stereocontrol, which can be envisioned for the synthesis of azaspiro[2.5]octane systems.

Hydrogen-bonding catalysts, such as chiral ureas, thioureas, and phosphoric acids, are also instrumental in various cascade reactions to produce complex chiral molecules with high stereoselectivity. bohrium.com These catalysts operate by activating substrates through non-covalent interactions. While organocatalysis offers significant advantages, challenges such as high catalyst loading and long reaction times can sometimes be limitations. bohrium.com

Advancements in Process Chemistry for Scalable Synthesis of Spiro[2.5]octane Intermediates

The practical application of spiro[2.5]octane derivatives often necessitates their synthesis on a larger scale. This requires the development of robust and efficient process chemistry for key intermediates, such as spiro[2.5]octane-5,7-dione. Several synthetic routes to this important building block have been developed, with a focus on overcoming the limitations of earlier methods that were not amenable to scale-up. google.com

One significant advancement is the development of synthetic protocols that avoid the need for column chromatography for purification at each step. researchgate.net A general route to spiro[2.5]octane-5,7-dione involves the cyclization of diethyl acetonedicarboxylate with related acrylates, followed by decarboxylation. researchgate.netacs.org This method has been shown to be readily scalable. Another patented process describes a four-step synthesis starting from (1-ethoxycyclopropoxy)trimethylsilane, although this route uses flash chromatography, which is not ideal for large-scale production. google.com

Alternative scalable syntheses have been disclosed in patent literature, highlighting the industrial importance of these intermediates. wipo.intgoogle.comgoogle.com One such process involves the ring-opening methylation of 6-oxa-spiro[2.5]octane-5,7-dione, followed by esterification and cyclization to yield the target spiro[2.5]octane-5,7-dione. google.com Another approach starts from the inexpensive industrial raw material 1,3-cyclohexanedione, converting it in several steps to spiro[2.5]octane-5-carboxylic acid, a precursor to other derivatives. google.com These advancements in process chemistry are crucial for making spiro[2.5]octane-based compounds more accessible for research and development.

Mechanistic Investigations of Reactions Involving the Spiro 2.5 Octane Amine System

Elucidation of Reaction Pathways Leading to Spiro[2.5]octane Amines

The construction of the spiro[2.5]octane amine skeleton can be achieved through a variety of synthetic strategies, each with its own characteristic reaction pathway. The challenge often lies in the controlled generation of the quaternary spirocyclic carbon center. cardiff.ac.uk

A foundational approach involves the initial construction of the spiro[2.5]octane core, which is then functionalized to introduce the amine group. One such pathway is the cyclization of diethyl acetonedicarboxylate with suitable acrylates, followed by decarboxylation, to yield spiro[2.5]octane-5,7-dione. researchgate.net This dione (B5365651) can serve as a versatile precursor for further elaboration. Another method involves the reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126), which provides the corresponding spirocyclopropanes in high yields. jst.go.jp The resulting spiro[2.5]octane-dione or a related carboxylic acid can then be converted to the target amine, for instance, through reductive amination or by converting a carboxylic acid group into a carboxamide followed by reduction. google.comsmolecule.com

More advanced and direct strategies for spirocyclization include domino reactions. A domino Heck-Diels-Alder reaction, for example, can form spiro[2.5]octene derivatives with high regioselectivity in a process that constructs three new carbon-carbon bonds. soton.ac.uk Multi-component reactions also offer efficient pathways. The Ugi four-component reaction can produce adducts that undergo sequential cyclizations under basic conditions to form complex spiro heterocyclic systems. nih.gov

Strain-release-driven spirocyclizations represent another powerful strategy. Azabicyclo[1.1.0]butanes, upon activation with a Lewis acid, can undergo an interrupted Friedel–Crafts reaction with an tethered aromatic ring to form spirocyclic azetidines. d-nb.info This process proceeds through a dearomatizing spirocyclization, highlighting a complex mechanistic pathway for accessing these unique scaffolds.

Classic reactions of aliphatic primary amines can also be conceptually applied. The reaction with nitrous acid, which proceeds through an alkyldiazonium ion intermediate, is known to produce a variety of products from solvolysis, elimination, and rearrangement, offering potential, albeit complex, pathways to spirocyclic alcohols that could be converted to amines. dss.go.th

Transition State Analysis and Stereochemical Models in Spirocyclization Reactions

The stereochemical outcome of spirocyclization reactions is dictated by the energetics of competing transition states. Understanding these states through experimental studies and computational modeling is crucial for developing stereoselective syntheses. nih.gov

Reductive cyclizations of substrates like N-Boc α-aminonitriles have been shown to produce spirocyclic amines with very high diastereoselectivity. acs.org The stereoselectivity in these reactions can arise from different mechanistic pathways. For instance, the formation of spirocycle 1 is highly stereoselective due to the selective formation of an axial alkyllithium intermediate that is conformationally stable and cyclizes with retention of configuration. acs.org In contrast, the formation of N-Boc spirocycle 2 proceeds through an alkyllithium reagent that appears to cyclize with inversion of configuration. acs.org These differing stereochemical outcomes underscore the subtle electronic and steric factors that govern the transition states.

EntrySubstrateProductDiastereomeric Ratio (d.r.)
1Cyclobutanone-derived α-aminonitrileSpiro[3.4]octane amine>99:1
2Cyclopentanone-derived α-aminonitrileSpiro[4.4]nonane amine>99:1
3Cyclohexanone-derived α-aminonitrileSpiro[4.5]decane amine93:7
4Tetralone-derived α-aminonitrileSpiro[naphthalene-pyrrolidine]>99:1

Table based on data for stereoselective spirocyclization of α-aminonitrile substrates. acs.org

Computational methods, such as Density Functional Theory (DFT) and Intrinsic Reaction Coordinate (IRC) calculations, are invaluable for elucidating these pathways. chinesechemsoc.org For example, in the iridium and Brønsted acid-catalyzed reductive cycloaddition to form azaspirocycles, DFT analysis of the transition states for the intramolecular nucleophilic addition was critical for understanding the source of enantioselectivity. chinesechemsoc.org Similarly, detailed mechanistic analysis of the nitrogen deletion of 1-aryl-tetrahydroisoquinolines revealed that static DFT alone could not explain the experimental product distribution. nih.govchemrxiv.org This led to the proposal of a dynamically controlled partitioning of a diradical intermediate between a standard coupling product and an unexpected spirocyclic dearomatized intermediate, a mechanism supported by quasi-classical molecular dynamics calculations. nih.govchemrxiv.org

Intramolecular Carbopalladation and Spiro-Palladacycle Intermediates in Synthetic Pathways

Palladium-catalyzed reactions are powerful tools for constructing complex molecular architectures, including spirocyclic systems. Intramolecular carbopalladation is a key step in many of these transformations, leading to the formation of spiro-palladacycle intermediates that can undergo further reactions. researchgate.net

The general catalytic cycle for a Mizoroki-Heck type reaction begins with the oxidative addition of a Pd(0) catalyst to an aryl or vinyl halide. diva-portal.org This is followed by a migratory insertion of a tethered alkene, also known as carbopalladation, which forms a new carbon-palladium σ-bond and a new ring system. diva-portal.orgnih.gov In the context of spirocycle synthesis, this step generates a spiro-palladacycle. For example, a tandem Narasaka-Heck/C-H activation cascade has been developed to access spirocyclic compounds from γ,δ-unsaturated oxime esters, proceeding through a five-membered spiro-palladacycle intermediate. researchgate.net

The regioselectivity of the carbopalladation step is critical. Studies on N-(2-halobenzyl)-N-allylamines have demonstrated that a 6-exo-trig cyclization is favored, leading to the formation of C4-substituted tetrahydroisoquinoline derivatives. nih.gov The nature of substituents on the olefin can dictate the course of the carbopalladation sequence. nih.gov

Catalyst SystemSubstrate TypeIntermediateOutcome/Product
Pd(0)/Phosphine LigandAllenyl aryl iodidesπ-Allyl-palladium complexPolyheterocycles via dual carbopalladation/amination. chim.it
Pd(OAc)₂/SPhosN-(2-halobenzyl)-N-allylaminesAlkyl-palladium(II) complexC4-substituted tetrahydroisoquinolines via regioselective carbopalladation. nih.gov
Pd(0)γ,δ-Unsaturated oxime estersSpiro-palladacycleSpirocyclic pyrrolines via Narasaka-Heck/C-H activation. researchgate.net
[Pd]-1 CatalystAryl iodide with silacyclobutanePd(IV)-silametallacycleSpirosilacycles via Si-C(sp³) bond cleavage. d-nb.info

Advanced mechanistic studies have also explored more complex catalytic cycles. For instance, the palladium-catalyzed sila-spirocyclization involving the cleavage of an unstrained C(sp³)–Si bond is proposed to proceed through a Pd(II)/Pd(IV) cycle. d-nb.info DFT calculations suggest that after the initial oxidative addition, a favorable oxidative addition of a Si–C(sp³) bond to the Pd(II) center forms a Pd(IV)-silametallacycle intermediate, which then undergoes reductive elimination to form the spirosilacycle product. d-nb.info

Acid-Catalyzed Cyclizations and their Application in Spiro Amine Synthesis

Acid-catalyzed intramolecular cyclizations, particularly hydroaminations, provide a direct and atom-economical route to nitrogen-containing heterocycles, including spiro amines. cardiff.ac.uk Both Brønsted and Lewis acids are employed to promote these transformations, which typically proceed via carbenium ion intermediates. cardiff.ac.ukrsc.org

The use of strong Brønsted acids, such as triflic acid or sulfuric acid, can effectively catalyze the intramolecular hydroamination of amino-alkenes. cardiff.ac.ukcardiff.ac.uk The regiochemical outcome of these cyclizations is a critical consideration. According to Baldwin's rules, for the cyclization of a hexenyl amine, both a 5-exo-trig pathway (leading to a five-membered ring) and a 6-endo-trig pathway (leading to a six-membered ring) are favored processes. cardiff.ac.uk

However, the formation of the spiro-piperidine (a 6-endo-trig product) can be challenging. Mechanistic studies have shown that in some systems, the formation of a five-membered pyrrolidine (B122466) ring is kinetically or thermodynamically favored, even when the target is the six-membered spiro-piperidine. cardiff.ac.uk For example, attempts to synthesize a spiro-piperidine via a 6-endo-trig cyclization surprisingly yielded a pyrrolidine derivative instead. This was rationalized by considering the relative stability of the tertiary carbenium ion required for the spiro-piperidine versus the secondary carbocation for an alternative pathway, as well as potential steric factors that disfavor the formation of the more crowded spirocycle. cardiff.ac.uk

Lewis acids are also effective catalysts for spirocyclization. rsc.org A one-pot domino reaction of ethyl (Z)-3-amino-3-phenylacrylates with 2-amino-N-arylbenzamides using a bismuth(III) triflate catalyst has been developed to construct novel spiro[pyrrole-3,2′-quinazoline] derivatives. rsc.org The proposed mechanism involves the initial formation of a pyrrole-2,3-dione, which then undergoes a Lewis acid-catalyzed spiro annulation with the benzamide. rsc.org

CatalystReaction TypeSubstrateKey Mechanistic Feature
Triflic AcidHydroaminationAmino-alkene6-endo-trig cyclization attempt, formation of tertiary carbenium ion intermediate. cardiff.ac.uk
Sulfuric AcidHydroaminationN-tosyl amino-alcoholDual acid-catalyzed cyclization to form oxa-spiro product. cardiff.ac.uk
Bi(OTf)₃ (Lewis Acid)Spiro Annulation1H-pyrrole-2,3-dione & 2-amino-N-arylbenzamideDomino reaction involving Lewis acid activation for C-N bond formation. rsc.org
Brønsted Acid (e.g., CPA)Consecutive CyclizationIsatin-derived methanol (B129727) & styrylnaphtholEnantioselective formation of spiro[benzofurocyclopenta[1,2-b]indole–indoline]. rsc.org

The choice of acid catalyst can be crucial for achieving not only the desired regioselectivity but also enantioselectivity, particularly in the synthesis of chiral spiro compounds. rsc.org

Computational Chemistry Studies on 2 Spiro 2.5 Octan 8 Ylethanamine and Analogues

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional structure of a molecule is intrinsically linked to its physical and chemical properties. Conformational analysis, a key area of computational chemistry, investigates the different spatial arrangements of atoms in a molecule and their relative energies. For spirocyclic compounds like 2-Spiro[2.5]octan-8-ylethanamine, the inherent rigidity of the spiro junction significantly influences the conformational preferences of the molecule. cambridgescholars.com

In the case of spiro[2.5]octan-6-ol, low-temperature proton magnetic resonance (PMR) spectra have been used to determine the free energy difference for the axial-equatorial conformational equilibrium, found to be 0.79 kcal/mol at -75°C. doi.org This indicates a preference for one conformation over the other. The energy barrier for ring inversion in this system was also determined to be 14.4 ± 1.3 kcal/mol. doi.org These experimental findings provide valuable benchmarks for computational models.

Computational methods, such as molecular mechanics and quantum mechanics, can be employed to map the potential energy surface of this compound. This allows for the identification of low-energy conformers and the transition states that connect them. The relative populations of these conformers at a given temperature can then be predicted using Boltzmann statistics.

Table 1: Calculated Conformational Data for Spiro[2.5]octane Derivatives

CompoundMethodKey Finding
1-oxa-spiro[2.5]octaneMicrowave Spectroscopy & Molecular MechanicsExists as a mixture of two chair conformational isomers. epa.gov
spiro[2.5]octan-6-olLow-Temperature PMRFree energy difference between axial and equatorial conformers is 0.79 kcal/mol. doi.org
Substituted spiro[2.5]octanesNot SpecifiedThe spiro[2.5]octane framework is resistant to ring puckering.

Quantum Mechanical Calculations for Reaction Mechanism Predictions and Energetics

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), have become a standard for investigating reaction mechanisms in organic chemistry. nih.govacs.org These methods can provide detailed information about the transition state structures, activation energies, and reaction pathways of chemical transformations. For reactions involving this compound, such as N-alkylation, acylation, or participation in cyclization reactions, QM calculations can be invaluable.

For example, in the context of organocatalysis, where amine derivatives are frequently used, DFT calculations have been instrumental in elucidating the mechanisms of proline-catalyzed aldol (B89426) reactions. nih.govacs.org These studies have revealed the crucial role of enamine intermediates and the factors that control stereoselectivity. nih.gov Similar computational approaches could be applied to understand the reactivity of the amine group in this compound.

The energetics of a reaction, including the heat of reaction and activation energy, can be accurately calculated using high-level QM methods. bris.ac.uk This information is critical for predicting the feasibility and rate of a reaction. For instance, the activation energies for the formation of carbinolamine, iminium, and enamine intermediates in a proline-catalyzed reaction have been calculated to be 17.0, 15.3, and 26.2 kcal/mol, respectively. nih.gov

Furthermore, QM calculations can shed light on the role of the spirocyclic scaffold in influencing reactivity. The rigid nature of the spiro[2.5]octane framework can impose stereoelectronic constraints that favor certain reaction pathways over others.

Table 2: Application of Quantum Mechanical Calculations in Reaction Mechanisms

Reaction TypeComputational MethodKey Insights
Proline-catalyzed intermolecular aldol reactionDFT (B3LYP)Elucidation of the role of enamine intermediates and stereoselectivity determinants. nih.govacs.org
Intramolecular aldol reactionDFT (B3LYP)Prediction of activation energies for intermediate formation. nih.gov
Rhodium(II)-catalyzed C-H insertionsDFTExplanation for anomalous C-O bond formation selectivity. sci-hub.se

Spectroscopic Data Prediction and Correlation with Experimental Observations

Computational chemistry provides powerful tools for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nist.gov These predictions can be invaluable for structure elucidation and for interpreting experimental data.

For this compound, QM calculations can be used to predict the ¹H and ¹³C NMR chemical shifts and coupling constants. By comparing these predicted spectra with experimental data, the proposed structure can be confirmed. Discrepancies between predicted and experimental spectra can often point to subtle structural features or conformational effects that were not initially considered.

A study on 1-oxaspiro[2.5]octane and its derivatives utilized ¹H, ¹³C, and ¹⁵N NMR spectroscopy in conjunction with computational analysis to determine relative configurations and preferred conformations. researchgate.net The chemical shifts and coupling constants were found to be sensitive to the steric and electronic effects of substituents, as well as the anisotropic effects of the three-membered ring. researchgate.net

Similarly, IR spectroscopy can be simulated by calculating the vibrational frequencies of the molecule. The predicted IR spectrum can then be compared to the experimental spectrum to identify characteristic absorption bands corresponding to specific functional groups, such as the N-H and C-N stretching vibrations of the ethylamine (B1201723) moiety and the vibrations of the spiro[2.5]octane framework. The NIST Chemistry WebBook provides access to experimental IR and mass spectra for the parent spiro[2.5]octane. nist.govnist.gov

Table 3: Predicted vs. Experimental Spectroscopic Data Correlation

Spectroscopic TechniqueComputational ApplicationBenefit
NMR (¹H, ¹³C, ¹⁵N)Prediction of chemical shifts and coupling constants.Aids in structure elucidation and conformational analysis. researchgate.net
IR SpectroscopyCalculation of vibrational frequencies.Identification of functional groups and confirmation of molecular structure. nist.gov

In Silico Design and Optimization of Novel Spiro[2.5]octane Amine Derivatives

The principles of computational chemistry are increasingly being applied in the rational design of new molecules with desired properties, a field often referred to as in silico design. acs.org By building computational models, researchers can screen virtual libraries of compounds and predict their properties before embarking on time-consuming and expensive synthesis. spirochem.com

For the development of novel spiro[2.5]octane amine derivatives, in silico methods can be used to explore the effects of different substituents on the spirocyclic core. For example, if the goal is to design a derivative with specific biological activity, molecular docking studies can be performed to predict how well different analogues bind to a target protein. acs.org This approach was successfully used in the design of novel spiro derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors, where docking studies guided the synthesis of compounds with improved binding affinity. acs.org

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their observed activity. These models can then be used to predict the activity of new, unsynthesized analogues. The design of novel spirocyclic scaffolds for library synthesis is an active area of research, with a focus on creating molecules with high sp³ carbon content for better three-dimensional exploration of chemical space. nih.gov

The synthesis of diverse and intricate spirocyclic frameworks is a significant challenge in organic chemistry. researchgate.net Computational tools can aid in devising synthetic strategies by modeling reaction pathways and predicting the feasibility of different synthetic routes. researchgate.net

Advanced Spectroscopic Characterization of 2 Spiro 2.5 Octan 8 Ylethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity and spatial arrangement of atoms within 2-Spiro[2.5]octan-8-ylethanamine can be determined.

One-Dimensional (1D) NMR (¹H, ¹³C) Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit a complex pattern of signals corresponding to the different types of protons in the molecule. The protons of the cyclopropane (B1198618) ring would likely appear in the upfield region (typically 0.2-1.0 ppm) due to their unique shielding environment. The cyclohexane (B81311) and ethylamine (B1201723) protons would resonate further downfield. The chemical shifts, integration values (representing the number of protons), and splitting patterns (multiplicity) of these signals would provide crucial information about the neighboring protons. For instance, the methylene (B1212753) protons adjacent to the amino group (-CH₂-NH₂) would likely appear as a triplet, coupled to the NH₂ protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for the spiro carbon, the carbons of the cyclopropane and cyclohexane rings, and the ethylamine side chain. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, the spiro carbon, being a quaternary carbon, would appear as a singlet and its chemical shift would be a characteristic feature of the spiro[2.5]octane system.

A summary of the expected ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from similar structures, is presented below.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Cyclopropane CH₂0.2 - 1.05 - 20
Cyclohexane CH₂1.0 - 2.020 - 40
Spiro C-30 - 50
CH (on cyclohexane)1.5 - 2.535 - 55
CH₂ (ethylamine)2.5 - 3.540 - 50
NH₂1.0 - 3.0 (broad)-

Note: These are estimated values and the actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To resolve the complex spectral overlaps and unambiguously assign the ¹H and ¹³C signals, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the cyclopropane and cyclohexane rings, as well as the ethylamine side chain. bas.bgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, facilitating the assignment of the ¹³C spectrum based on the more readily interpretable ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying quaternary carbons (like the spiro carbon) and for connecting different spin systems, thereby piecing together the entire molecular structure. bas.bg For instance, correlations from the cyclopropane protons to the spiro carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and preferred conformation of the spirocyclic system and the orientation of the ethylamine substituent. bas.bg

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern. For this compound (C₁₀H₁₉N), the molecular weight is 153.27 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 153. Additionally, a prominent peak at m/z 154 corresponding to the protonated molecule ([M+H]⁺) would likely be seen, especially with soft ionization techniques like electrospray ionization (ESI). uni.lu The fragmentation of the molecular ion would lead to a series of daughter ions, providing clues about the molecule's structure. Common fragmentation pathways for amines include the loss of small neutral molecules and cleavage of C-C bonds adjacent to the nitrogen atom.

Predicted mass spectrometry data for a related compound, 2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride, suggests several possible adducts that could be observed. uni.lu

Adduct Predicted m/z
[M+H]⁺154.15903
[M+Na]⁺176.14097
[M-H]⁻152.14447
[M+NH₄]⁺171.18557
[M]⁺153.15120

Note: This data is for a related hydrochloride salt and predicted, not experimentally determined for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H bonds.

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two medium to weak absorption bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: The sp³ C-H stretching vibrations of the cyclohexane and ethylamine groups would appear as strong absorptions just below 3000 cm⁻¹. The C-H stretching of the cyclopropane ring might appear at slightly higher wavenumbers, typically above 3000 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine would be expected in the region of 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration would likely be observed in the 1020-1250 cm⁻¹ region.

X-ray Crystallography for Absolute and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or a salt thereof could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. This would unequivocally confirm the connectivity of the atoms and the spatial arrangement of the cyclopropane and cyclohexane rings relative to each other, as well as the conformation of the ethylamine side chain in the solid state. To date, no public X-ray crystal structure data for this compound has been reported in the Cambridge Structural Database (CSD). biokeanos.com

Exploration of Biological Activities and Structure Activity Relationships in Spiro 2.5 Octane Systems

Mechanistic Hypotheses for Bioactivity of Spirocyclic Amine Scaffolds

The bioactivity of spirocyclic amine scaffolds is thought to arise from their unique structural and electronic properties. The rigid spirocyclic core orients the amine functionality and other substituents in a precise three-dimensional arrangement, which can facilitate specific interactions with biological targets. tandfonline.com

One prominent hypothesis is that the basic amine group, a common feature in many bioactive spiro compounds, acts as a key pharmacophoric element. This amine can participate in crucial interactions such as hydrogen bonding or ionic interactions with amino acid residues in the binding pocket of a target protein. For instance, in the context of MmpL3 inhibitors, which are crucial for the growth of Mycobacterium tuberculosis, the basic amine groups of spirocyclic scaffolds are believed to be essential for their activity, although they can also contribute to cytotoxicity. acs.org

Structure-Activity Relationship (SAR) Studies for 2-Spiro[2.5]octan-8-ylethanamine Derivatives

While specific SAR studies for this compound are not extensively available in the reviewed literature, general principles from related spirocyclic amine structures can be extrapolated.

For a hypothetical SAR study on derivatives of this compound, the following modifications could be systematically explored:

Modification of the Amine Group: The primary amine could be converted to secondary or tertiary amines with various alkyl or aryl substituents. This would probe the importance of the hydrogen bond donor capacity and the steric tolerance around the nitrogen atom.

Alterations to the Ethyl Linker: The length and rigidity of the linker between the spiro[2.5]octane core and the amine could be varied. Introducing conformational constraints or extending the chain could impact the positioning of the amine and its interaction with a target.

Substitution on the Spiro[2.5]octane Core: Introducing substituents on the cyclohexane (B81311) or cyclopropane (B1198618) rings would alter the steric and electronic properties of the scaffold. This could influence binding affinity and selectivity.

An example of SAR can be seen in the development of pyrazole-containing spirocyclic amine analogues as anti-tubercular agents. Initial hits with good activity were identified, and subsequent modifications to the pyrazole (B372694) portion led to improved physicochemical properties and selectivity against cytotoxicity. acs.org Similarly, in the development of histamine-3 receptor antagonists based on an azaspiro[2.5]octane carboxamide scaffold, many modifications to the scaffold were well-tolerated, resulting in compounds with nanomolar potency. acs.org

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration for this compound Derivatives

Modification Site Type of Modification Potential Impact on Bioactivity
Amine GroupAlkylation (Methyl, Ethyl, etc.)Altered basicity and steric hindrance, potentially affecting receptor binding.
Acylation (Acetyl, Benzoyl, etc.)Neutralization of the basic charge, may change binding mode or cellular uptake.
Ethyl LinkerChain extension or shorteningChanges the distance and orientation of the amine relative to the spiro core.
Introduction of rigidity (e.g., double bond)Restricts conformational flexibility, potentially leading to higher affinity if the bound conformation is matched.
Spiro[2.5]octane CoreSubstitution on cyclohexane ringModifies lipophilicity and steric profile, could introduce new interaction points.
Substitution on cyclopropane ringMay have a more subtle effect but could influence the overall conformation.

Bioactive Potential of Spiro[2.5]octane Scaffolds in Natural Products and Pharmaceuticals

The spiro[2.5]octane skeleton is a feature of some naturally occurring compounds with interesting biological activities. For example, pestalotriols A and B, isolated from the endophytic fungus Pestalotiopsis fici, possess a unique spiro[2.5]octane skeleton. rsc.orgresearchgate.netfrontiersin.org

In the realm of pharmaceuticals, the spiro[2.5]octane scaffold and its aza-analogs have been incorporated into various drug candidates. A notable example is the development of potent and selective histamine-3 receptor (H₃R) antagonists based on an azaspiro[2.5]octane carboxamide scaffold. acs.orgnih.gov One such compound demonstrated efficacy in an animal model of cognition. nih.gov The spirocyclic structure is a key feature of these antagonists, contributing to their high affinity and selectivity.

The versatility of the spiro[2.5]octane scaffold allows it to serve as a building block for more complex molecules with a wide range of potential therapeutic applications. ontosight.ai Its unique three-dimensional nature makes it a valuable "privileged structure" in medicinal chemistry, capable of providing ligands for various biological targets. researchgate.net

Table 2: Examples of Bioactive Compounds with Spiro[2.5]octane or Related Scaffolds

Compound/Series Scaffold Biological Activity/Target Reference
Pestalotriols A and BSpiro[2.5]octaneCytotoxicity rsc.org
Azaspiro[2.5]octane carboxamidesAzaspiro[2.5]octaneHistamine-3 Receptor (H₃R) antagonists acs.orgnih.gov

Future Research Directions and Translational Potential

Development of Novel and Efficient Synthetic Methodologies for Diversification

The exploration of the full therapeutic potential of 2-Spiro[2.5]octan-8-ylethanamine hinges on the development of versatile and efficient synthetic strategies. While the synthesis of the core spiro[2.5]octane skeleton has been approached through various methods, including reactions involving 1,3-cyclohexanediones and cyclizations of acrylate (B77674) derivatives, the direct and diverse synthesis of amine-functionalized derivatives remains an area ripe for innovation. nih.govresearchgate.net

Future synthetic efforts should focus on creating libraries of this compound analogs with diverse substitution patterns on both the cyclohexane (B81311) and cyclopropane (B1198618) rings. This can be achieved through the development of novel catalytic systems and the use of more readily available starting materials. For instance, methods for the stereoselective synthesis of these spiro amines are crucial, as the chirality of the spiro center can significantly influence biological activity. wikipedia.org

One promising approach involves the use of multi-component reactions, which can rapidly generate molecular complexity from simple precursors. Additionally, leveraging modern synthetic technologies such as flow chemistry and microwave-assisted synthesis could lead to more efficient and scalable production of these compounds, facilitating their progression into preclinical and clinical studies. The development of synthetic routes that avoid harsh reagents and multiple protection-deprotection steps will also be critical for sustainable and cost-effective manufacturing. google.comgoogle.com

A key strategy for diversification involves the functionalization of the primary amine group. This can be achieved through reactions such as acylation, alkylation, and sulfonylation, leading to a wide range of amides, secondary and tertiary amines, and sulfonamides. smolecule.com These modifications can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Integration of Advanced Spectroscopic and Analytical Techniques for Complex Characterization

The unambiguous characterization of complex three-dimensional molecules like this compound and its derivatives is paramount for understanding their structure-activity relationships. The integration of advanced spectroscopic and analytical techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are fundamental for elucidating the connectivity and stereochemistry of these spiro compounds. cardiff.ac.uk For instance, the analysis of homonuclear coupling constants and chemical shifts can provide detailed information about the preferred conformations of the cyclohexane ring. smolecule.com Advanced NMR methods, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to determine the relative stereochemistry of substituents on the spirocyclic framework.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized derivatives. mdpi.com Tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing the fragmentation patterns of the parent ion. The development of novel ionization techniques and mass analyzers continues to enhance the sensitivity and resolution of MS, enabling the analysis of increasingly complex molecules and their metabolites.

Hyphenated Techniques: The coupling of chromatographic separation techniques with spectroscopic detection, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is indispensable for the analysis of complex reaction mixtures and biological samples. numberanalytics.com These hyphenated techniques allow for the separation, identification, and quantification of individual components with high sensitivity and specificity.

Technique Application in Spiro[2.5]octane Amine Characterization Key Information Obtained
1D & 2D NMRElucidation of molecular structure and stereochemistry.Connectivity of atoms, relative configuration of stereocenters, conformational analysis.
High-Resolution MSDetermination of elemental composition.Accurate molecular formula.
Tandem MS (MS/MS)Structural fragmentation analysis.Information on substructures and connectivity.
LC-MS / GC-MSSeparation and identification of compounds in mixtures.Purity assessment, metabolite identification.
X-ray CrystallographyDefinitive determination of 3D structure.Absolute configuration, bond lengths, and angles.

Advancements in Theoretical and Computational Chemistry for Predictive Modeling

Theoretical and computational chemistry have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. For spiro[2.5]octane amine derivatives, these methods can provide valuable insights into their conformational preferences, electronic properties, and interactions with biological targets.

Conformational Analysis: The flexible cyclohexane ring in the spiro[2.5]octane system can adopt various conformations, which can significantly impact biological activity. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to identify the low-energy conformations of these molecules. This information is crucial for understanding how these compounds fit into the binding pockets of their biological targets.

Predictive Modeling of Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of novel spiro[2.5]octane amine derivatives. These models use calculated molecular descriptors to establish a mathematical relationship between the structure of a compound and its activity or property. This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological evaluation.

Molecular Docking and Dynamics Simulations: Molecular docking simulations can be used to predict the binding mode of spiro[2.5]octane amine derivatives to their biological targets. These simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-target complex over time, providing a more realistic picture of the binding event. These computational approaches can guide the design of more potent and selective inhibitors.

Exploration of New Biological Targets and Mechanisms of Action for Spiro[2.5]octane Amine Derivatives

While the biological activity of this compound itself is not extensively documented, related spiro amine compounds have shown promising activity against a range of biological targets, suggesting a broad therapeutic potential for this chemical class.

Antiviral and Antimicrobial Targets: Several spiro amine derivatives, particularly those with adamantane-like cages, have demonstrated significant antiviral activity, notably against the influenza A virus. nih.gov The proposed mechanism of action involves the inhibition of the M2 proton channel, which is essential for viral replication. nih.gov This provides a clear direction for the design and screening of novel spiro[2.5]octane amine derivatives as potential antiviral agents. Furthermore, some spiro compounds have exhibited antibacterial and antifungal properties, indicating that they may interact with essential microbial enzymes or cellular processes. rsc.org

Central Nervous System (CNS) Targets: The rigid and three-dimensional nature of spirocyclic scaffolds makes them attractive for targeting CNS receptors and enzymes. The conformational constraint can lead to higher selectivity and improved metabolic stability. For example, spiro-piperidine derivatives have been investigated as inhibitors of the M2 proton channel with potential applications in neurodegenerative diseases. wikipedia.org Future research could explore the activity of this compound derivatives on various CNS targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmitter metabolism.

Oncology Targets: The unique structural features of spiro compounds have also led to their investigation as potential anticancer agents. The rigid scaffold can be used to present functional groups in specific spatial orientations to interact with key targets in cancer cells, such as kinases, proteases, and protein-protein interactions. The diversification of the spiro[2.5]octane amine scaffold could lead to the discovery of novel compounds with potent and selective anticancer activity.

Compound Class Potential Biological Target Therapeutic Area Reference
Spiro[adamantane-cyclopropane] aminesInfluenza A M2 proton channelAntiviral nih.gov
Spiro-piperidine derivativesM2 proton channelAntiviral, Neurodegenerative diseases wikipedia.org
Spiro-heterocyclesVarious microbial enzymesAntibacterial, Antifungal rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.